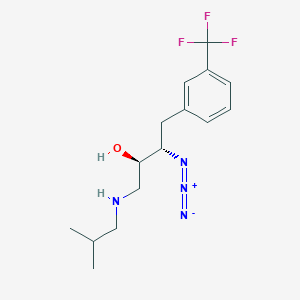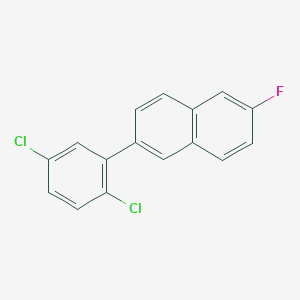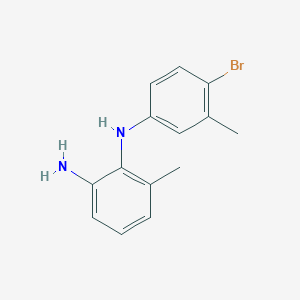
6-Iodo-8-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-8-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H6INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 8th position on the quinoline ring structure makes this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-quinolinecarboxylic acid typically involves a multi-step process. One common method includes the iodination of 8-quinolinecarboxylic acid. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . Another approach involves a one-pot, three-component reaction using iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly catalysts and minimizing waste, are often applied to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-8-quinolinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinolinecarboxylic acid derivatives with higher oxidation states.
Reduction Products: Alcohol derivatives of quinoline.
Wissenschaftliche Forschungsanwendungen
6-Iodo-8-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: It is investigated for its potential as an antimicrobial agent and its role in drug development.
Wirkmechanismus
The mechanism of action of 6-Iodo-8-quinolinecarboxylic acid involves its interaction with microbial cells. The iodine atom and the quinoline ring structure play crucial roles in disrupting microbial cell processes, leading to antimicrobial effects. The compound targets microbial enzymes and proteins, inhibiting their function and preventing microbial growth .
Vergleich Mit ähnlichen Verbindungen
8-Quinolinecarboxylic Acid: Lacks the iodine atom, making it less effective in certain applications.
6-Chloro-8-quinolinecarboxylic Acid: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
5,7-Diiodo-8-quinolinol: Contains two iodine atoms, offering different antimicrobial properties
Uniqueness: 6-Iodo-8-quinolinecarboxylic acid is unique due to the specific positioning of the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
70585-50-1 |
|---|---|
Molekularformel |
C10H6INO2 |
Molekulargewicht |
299.06 g/mol |
IUPAC-Name |
6-iodoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
LUUJHZXJXVGGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)
![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)


![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)

![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)




